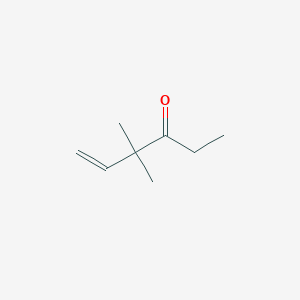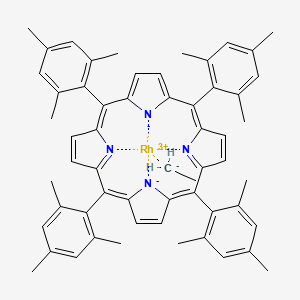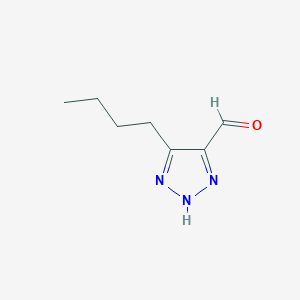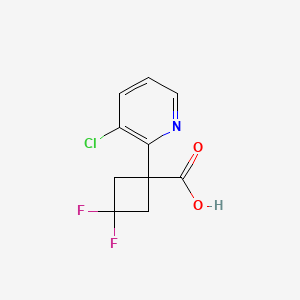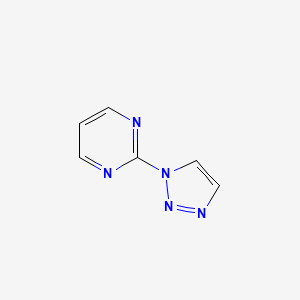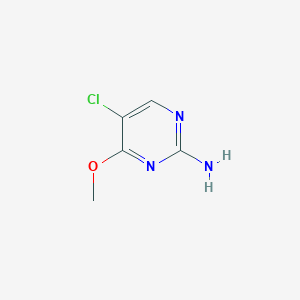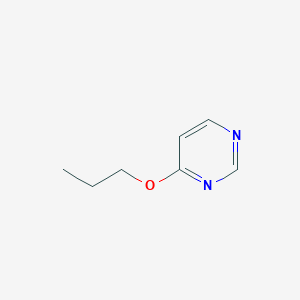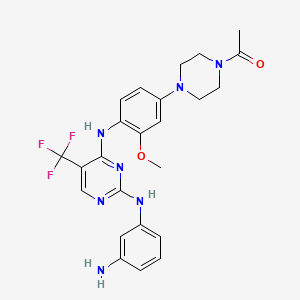
1-(4-(4-((2-((3-Aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-((2-((3-Aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone is a complex organic compound with a unique structure that includes multiple functional groups such as amino, trifluoromethyl, methoxy, and piperazine
Preparation Methods
The synthesis of 1-(4-(4-((2-((3-Aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core pyrimidine structure, followed by the introduction of the trifluoromethyl group. Subsequent steps involve the attachment of the amino and methoxy groups, and finally, the incorporation of the piperazine ring. Industrial production methods may involve optimization of these steps to improve yield and reduce costs .
Chemical Reactions Analysis
1-(4-(4-((2-((3-Aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
1-(4-(4-((2-((3-Aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(4-((2-((3-Aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-(4-((2-((3-Aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone can be compared with other similar compounds, such as:
- 1-(4-(4-((2-((3-Aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)propanone
- 1-(4-(4-((2-((3-Aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)butanone These compounds share similar structural features but differ in the length of the alkyl chain attached to the piperazine ring. The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C24H26F3N7O2 |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
1-[4-[4-[[2-(3-aminoanilino)-5-(trifluoromethyl)pyrimidin-4-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H26F3N7O2/c1-15(35)33-8-10-34(11-9-33)18-6-7-20(21(13-18)36-2)31-22-19(24(25,26)27)14-29-23(32-22)30-17-5-3-4-16(28)12-17/h3-7,12-14H,8-11,28H2,1-2H3,(H2,29,30,31,32) |
InChI Key |
RZIQXILBXLIFSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC(=NC=C3C(F)(F)F)NC4=CC=CC(=C4)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



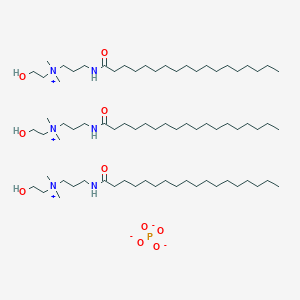
![4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B13103907.png)
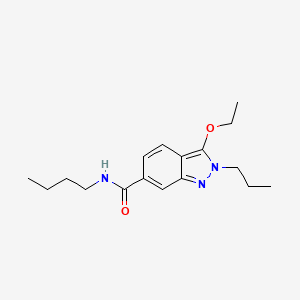
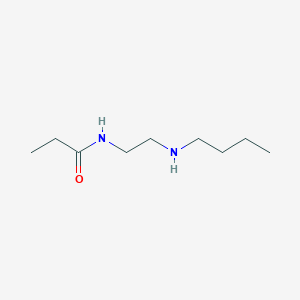

![1-methoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13103932.png)
